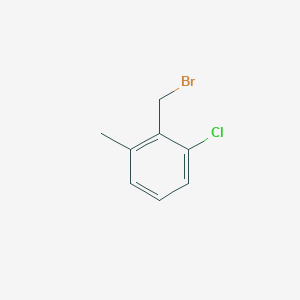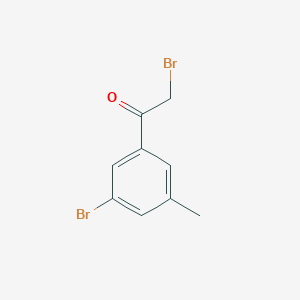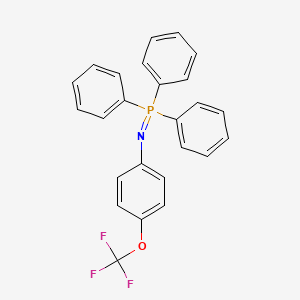
Perfluorocyclohexanecarbonyl bromide
Descripción general
Descripción
Perfluorocyclohexanecarbonyl bromide is a chemical compound with the molecular formula C7BrF11O and a molecular weight of 388.96 . It is a compound that contains a total of 20 bonds, including 20 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, and 1 acyl halogenide .
Molecular Structure Analysis
The molecular structure of Perfluorocyclohexanecarbonyl bromide includes a total of 20 bonds. These comprise 20 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, and 1 acyl halogenide .
Chemical Reactions Analysis
While specific chemical reactions involving Perfluorocyclohexanecarbonyl bromide are not available, it’s important to note that perfluorocarbons, in general, are known for their high reactivity. They often participate in radical chain reactions, which have three distinct phases: initiation, propagation, and termination .
Physical And Chemical Properties Analysis
Perfluorocyclohexanecarbonyl bromide has a predicted boiling point of 162.2±40.0 °C and a predicted density of 1.98±0.1 g/cm3 .
Aplicaciones Científicas De Investigación
Environmental Monitoring and Geosequestration:
- Perfluorocarbon (PFC) compounds, including those similar to perfluorocyclohexanecarbonyl bromide, are used as chemical tracer molecules in geosequestration. They help monitor the movement of supercritical carbon dioxide to verify its containment in geological formations. A study developed a mid-infrared sensor for detecting these PFCs in aquatic systems, improving environmental monitoring capabilities (Rauh et al., 2014).
Semiconductor Manufacturing:
- In the semiconductor industry, PFCs are used as etching and cleaning gases. Their environmental impact, particularly as greenhouse gases, is a concern. Research includes addressing their recovery and recycling technologies to mitigate emissions (Tsai, Chen, & Hsien, 2002).
Medical Applications:
- PFCs like perfluorooctyl bromide have been explored as vehicles for pulmonary drug delivery. They show potential in delivering lipophilic prodrugs of nicotinic acid and other drugs directly to the lungs (Lehmler et al., 2008).
- Another study found that perfluorooctyl bromide interacts with biological membranes, providing insights into its use in clinical settings as an oxygen carrier (Ellena et al., 2002).
Environmental and Safety Monitoring:
- PFCs have been used in doping and sports for their oxygen-carrying abilities. A technique was developed for their trace measurement in blood, which could identify misuse in sports (Giuliani et al., 2015).
- They are also used in tracer gas studies to understand ventilation systems and atmospheric transport patterns. A permeation plug release vessel was developed for the quantitative deployment of PFC vapor like perfluoromethylcyclohexane in such studies (Jong et al., 2015).
Chemical Processes:
- PFCs are used in fluorous biphase reactions. Mixtures like chloroform and perfluoro(methylcyclohexane) act as solvents in these reactions, showing unique interactions and phase behavior useful in chemical syntheses (Gerig, 2005).
Biomedical Research:
- Some PFCs have been investigated for their ability to protect biological and nonbiological systems against oxidative damage. Perfluorooctyl bromide, for example, showed potential in attenuating oxidative injury (Rotta et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrF11O/c8-1(20)2(9)3(10,11)5(14,15)7(18,19)6(16,17)4(2,12)13 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCJGMVADKNDTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrF11O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893376 | |
| Record name | Perfluorocyclohexanecarbonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorocyclohexanecarbonyl bromide | |
CAS RN |
261761-76-6 | |
| Record name | Perfluorocyclohexanecarbonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one](/img/structure/B3041073.png)


![3-[3-(Trifluoromethoxy)phenyl]isoxazole](/img/structure/B3041078.png)
![[3-(Chloromethyl)phenyl]-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B3041079.png)
![(3-Chlorophenyl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041081.png)
![2,3,3-Trichloro-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one](/img/structure/B3041083.png)

![N1-[(Diphenylphosphoryl)(thien-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B3041087.png)

![N-(4-chloro-3-nitrophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B3041089.png)
![7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B3041092.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B3041095.png)
![2,6-difluoro-3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3041096.png)